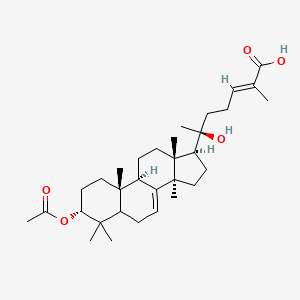
KadcoccinoneQ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KadcoccinoneQ is a compound derived from the genus Kadsura, which belongs to the Schisandraceae family. This genus is known for its medicinal properties and has been used in traditional Chinese medicine for the treatment of various ailments such as rheumatoid arthritis and gastroenteric disorders . This compound is one of the many structurally diverse and biologically important compounds isolated from Kadsura coccinea .
準備方法
The preparation of KadcoccinoneQ involves several synthetic routes and reaction conditions. The primary method includes the extraction of triterpenoids from Kadsura coccinea using organic solvents. The extracted compounds are then purified using chromatographic techniques . Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in significant quantities .
化学反応の分析
KadcoccinoneQ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives with potential biological activities .
科学的研究の応用
KadcoccinoneQ has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a lead compound for drug development . In biology, this compound is investigated for its anti-tumor, anti-HIV, and anti-inflammatory activities . In medicine, it is explored for its potential therapeutic effects in treating diseases such as cancer and viral infections . Additionally, this compound has industrial applications in the development of new pharmaceuticals and natural product-based therapies .
作用機序
The mechanism of action of KadcoccinoneQ involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including those involved in inflammation and cell proliferation . This compound targets specific enzymes and receptors, leading to the inhibition of tumor growth and viral replication . The detailed molecular mechanisms are still under investigation, but its ability to modulate multiple pathways makes it a promising compound for therapeutic applications .
類似化合物との比較
KadcoccinoneQ is unique compared to other similar compounds due to its distinct structural features and biological activities. Similar compounds include other triterpenoids isolated from the genus Kadsura, such as kadsulignan M and other cycloartane-type triterpenoids . These compounds also exhibit anti-tumor, anti-HIV, and antioxidant activities, but this compound stands out due to its specific molecular targets and pathways . The comparison highlights the potential of this compound as a lead compound for further research and development .
特性
分子式 |
C32H50O5 |
|---|---|
分子量 |
514.7 g/mol |
IUPAC名 |
(E,6S)-6-[(3R,9R,10R,13R,14R,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H50O5/c1-20(27(34)35)10-9-16-32(8,36)25-14-19-30(6)23-11-12-24-28(3,4)26(37-21(2)33)15-17-29(24,5)22(23)13-18-31(25,30)7/h10-11,22,24-26,36H,9,12-19H2,1-8H3,(H,34,35)/b20-10+/t22-,24?,25-,26+,29+,30-,31+,32-/m0/s1 |
InChIキー |
NQFULOHSQMJXQE-IVRYNPNXSA-N |
異性体SMILES |
C/C(=C\CC[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O)/C(=O)O |
正規SMILES |
CC(=CCCC(C)(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


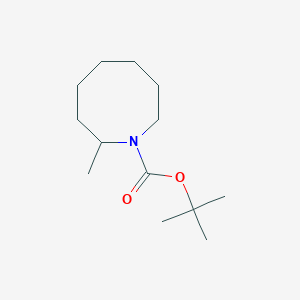
![2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13068589.png)
![2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol](/img/structure/B13068595.png)
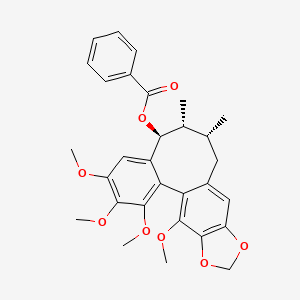
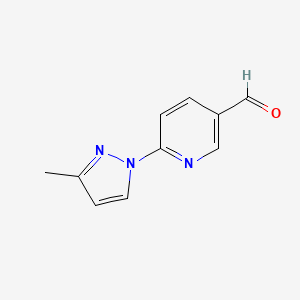

![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068625.png)
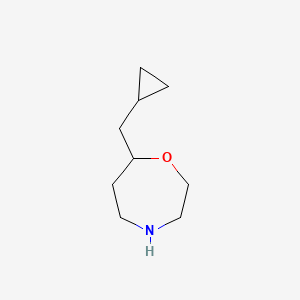
![3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B13068640.png)
![1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B13068653.png)
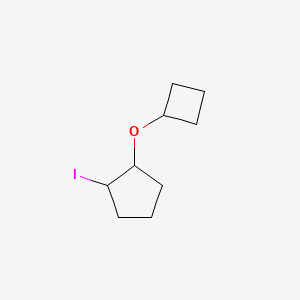
![tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13068668.png)
![5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068670.png)

